丙戊酸盐

描述

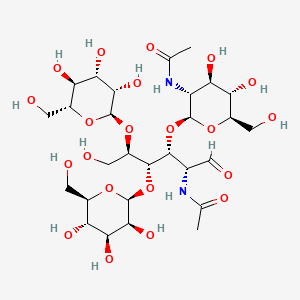

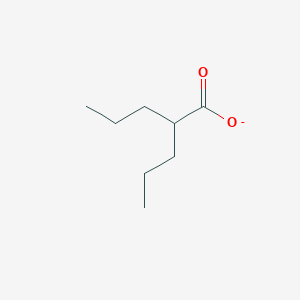

Valproate or valproic acid is a branched chain organic acid that is used as therapy of epilepsy, bipolar disorders and migraine headaches and is a well known cause of several distinctive forms of acute and chronic liver injury.

Valproate is a branched-chain saturated fatty acid anion that is the conjugate base of valproic acid. It has a role as an antimanic drug. It derives from a valerate. It is a conjugate base of a valproic acid.

A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.

科学研究应用

神经发生和神经元分化

已经研究了丙戊酸盐促进神经发生的能力,显示对大鼠前脑干细胞有显著影响。它显著增加了神经元数量,增强了神经突起的生长,并减少了星形胶质细胞的数量。丙戊酸盐的神经发生效应超过了锂等其他情绪稳定剂,它特别促进了GABA能神经元的增殖(Laeng et al., 2004)。

药理学和作用机制

丙戊酸盐的各种治疗效果,如其在治疗癫痫和躁郁症中的疗效,在其复杂的药理学中得到体现。它增加了GABA的合成和释放,增强了特定脑区的GABA能功能,并减弱了NMDA型谷氨酸受体引起的神经元兴奋。此外,丙戊酸盐影响了5-羟色胺和多巴胺功能,并对可兴奋膜产生直接影响(Löscher, 1999)。

在广泛性发展障碍中的应用

一项关于丙戊酸盐在治疗广泛性发展障碍(PDD)患儿和青少年攻击性的疗效和安全性的研究表明,丙戊酸盐组与安慰剂组之间没有显著的治疗差异。这表明需要进行更大规模的研究来了解丙戊酸盐在PDD治疗中的作用(Hellings et al., 2005)。

创伤性脑损伤中的神经心理效应

关于丙戊酸盐在预防创伤后癫痫时的神经心理副作用的研究显示,对认知没有显著的不良或有益影响。这使丙戊酸盐成为一种在控制已确立的癫痫或在创伤性脑损伤背景下稳定情绪的认知安全药物(Dikmen et al., 2000)。

躁郁症的治疗

丙戊酸盐被认为在躁郁症的急性和预防性治疗中有效。在快速循环、痛苦或混合狂躁和神经系统异常的患者中可能特别有效。临床指南建议其在对锂治疗无效或无法耐受的患者中具有潜力(McElroy et al., 1992)。

在神经精神病学中的有效性

丙戊酸盐主要在躁狂症状方面有效,并显示出可接受的副作用概况。它在治疗混合和欣快狂躁方面有效,并已有效地与其他药物如锂或抗精神病药物结合使用。其用途延伸到具有类似于躁郁症中受益的行为维度的疾病,如精神分裂症(Bowden, 2007)。

在癫痫中的应用

丙戊酸盐在控制全身性癫痫中显示出显著的疗效,通常作为单药疗法使用。它具有各种消除半衰期,并与其他抗癫痫药物相互作用,需要仔细监测血清浓度和癫痫发作频率(Penry & Dean, 1989)。

抗焦虑特性

一项研究调查了丙戊酸盐在人类中的抗焦虑特性,使用了计算机游戏模型来测量类似焦虑行为。结果显示丙戊酸盐具有急性抗焦虑特性,暗示其在抗焦虑治疗中可能进行临床试验(Bach et al., 2018)。

属性

产品名称 |

Valproate |

|---|---|

分子式 |

C8H15O2- |

分子量 |

143.2 g/mol |

IUPAC 名称 |

2-propylpentanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |

InChI 键 |

NIJJYAXOARWZEE-UHFFFAOYSA-M |

SMILES |

CCCC(CCC)C(=O)[O-] |

规范 SMILES |

CCCC(CCC)C(=O)[O-] |

同义词 |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)

![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1229092.png)

![4-[4-[(5-chloro-2-hydroxyphenyl)-oxomethyl]-1-pyrazolyl]-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide](/img/structure/B1229093.png)

![2-(4-oxo-3-quinazolinyl)-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229095.png)

![7-Chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine](/img/structure/B1229104.png)